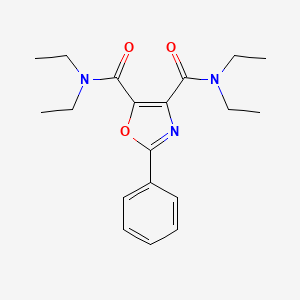
2-Phenyl-N,N,N',N'-tetraethyloxazole-4,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-N,N,N’,N’-tetraethyloxazole-4,5-dicarboxamide is a chemical compound with the molecular formula C19H25N3O3 and a molecular weight of 343.42 g/mol . This compound belongs to the class of oxazole derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-N,N,N’,N’-tetraethyloxazole-4,5-dicarboxamide typically involves the condensation of 2-phenyl-4,5-dioxazole with N,N,N’,N’-tetraethyl-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-N,N,N’,N’-tetraethyloxazole-4,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the ethyl groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
2-Phenyl-N,N,N’,N’-tetraethyloxazole-4,5-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Phenyl-N,N,N’,N’-tetraethyloxazole-4,5-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-N,N,N’,N’-tetramethyloxazole-4,5-dicarboxamide
- 2-Phenyl-N,N,N’,N’-tetrapropyl-1,3-oxazole-4,5-dicarboxamide
Uniqueness
2-Phenyl-N,N,N’,N’-tetraethyloxazole-4,5-dicarboxamide is unique due to its specific ethyl substitutions, which may confer distinct chemical and biological properties compared to its methyl and propyl analogs. These differences can affect the compound’s solubility, reactivity, and interaction with biological targets .
Properties
CAS No. |
42469-81-8 |
|---|---|
Molecular Formula |
C19H25N3O3 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
4-N,4-N,5-N,5-N-tetraethyl-2-phenyl-1,3-oxazole-4,5-dicarboxamide |
InChI |
InChI=1S/C19H25N3O3/c1-5-21(6-2)18(23)15-16(19(24)22(7-3)8-4)25-17(20-15)14-12-10-9-11-13-14/h9-13H,5-8H2,1-4H3 |
InChI Key |
LBACKCGIUXJOEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(OC(=N1)C2=CC=CC=C2)C(=O)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















